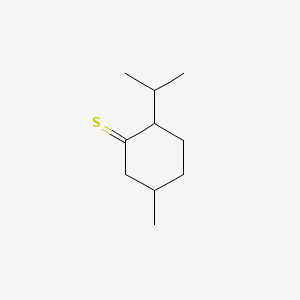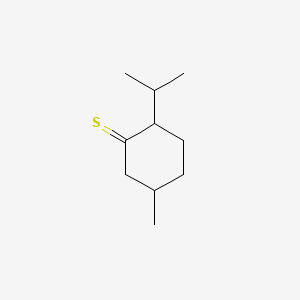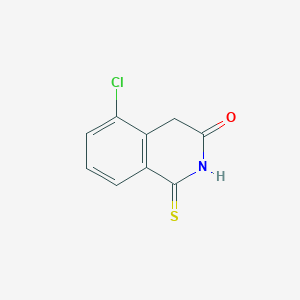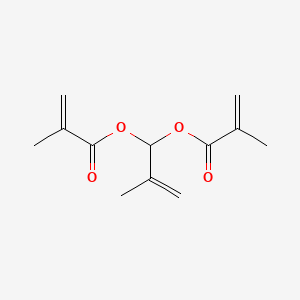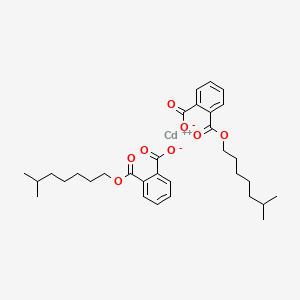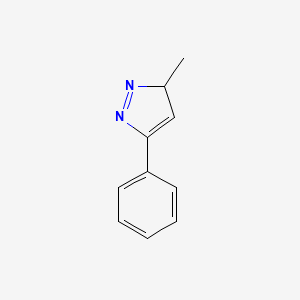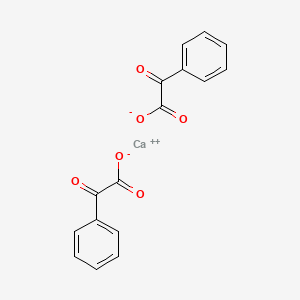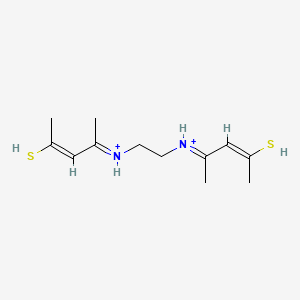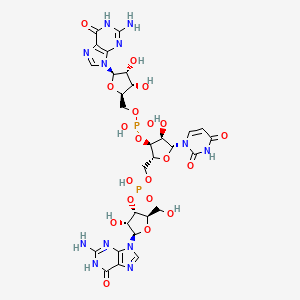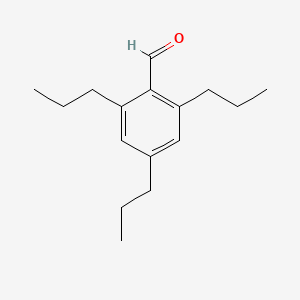
2,4,6-Tripropylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tripropylbenzaldehyde is an organic compound with the molecular formula C16H24O It is a derivative of benzaldehyde, where three propyl groups are attached to the benzene ring at the 2, 4, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tripropylbenzaldehyde typically involves the formylation of 2,4,6-tripropylbenzene. One common method is the Gattermann-Koch reaction, where carbon monoxide and hydrogen chloride are used in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}9\text{H}{12} + \text{CO} + \text{HCl} \rightarrow \text{C}{10}\text{H}{13}\text{CHO} ]
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 2,4,6-tripropylbenzoic acid.
Reduction: Reduction of the aldehyde group can yield 2,4,6-tripropylbenzyl alcohol.
Substitution: The propyl groups can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 2,4,6-Tripropylbenzoic acid.
Reduction: 2,4,6-Tripropylbenzyl alcohol.
Substitution: Various halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tripropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying steric effects in chemical reactions.
Biology: While specific biological applications are limited, derivatives of this compound may be explored for potential bioactivity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals, particularly in the area of aromatic aldehydes.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2,4,6-Tripropylbenzaldehyde in chemical reactions involves the reactivity of the aldehyde group and the influence of the propyl substituents. The aldehyde group can participate in nucleophilic addition reactions, while the propyl groups can affect the compound’s reactivity and stability through steric hindrance and electronic effects.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trimethylbenzaldehyde: Similar in structure but with methyl groups instead of propyl groups.
2,4,6-Tribromobenzaldehyde: Contains bromine atoms instead of propyl groups.
2,4,6-Trichlorobenzaldehyde: Contains chlorine atoms instead of propyl groups.
Uniqueness: 2,4,6-Tripropylbenzaldehyde is unique due to the presence of three bulky propyl groups, which significantly influence its chemical properties and reactivity. This makes it distinct from other benzaldehyde derivatives with smaller or different substituents.
Eigenschaften
CAS-Nummer |
94199-92-5 |
|---|---|
Molekularformel |
C16H24O |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
2,4,6-tripropylbenzaldehyde |
InChI |
InChI=1S/C16H24O/c1-4-7-13-10-14(8-5-2)16(12-17)15(11-13)9-6-3/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
XLBMUNUEKHFEFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C(=C1)CCC)C=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


